![molecular formula C11H14F2N2 B15298401 1-[3-(Difluoromethyl)phenyl]piperazine CAS No. 1000146-69-9](/img/structure/B15298401.png)
1-[3-(Difluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Difluoromethyl)phenyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a difluoromethyl group attached to the phenyl ring, which is further connected to the piperazine moiety. The molecular formula of this compound is C11H14F2N2.
Vorbereitungsmethoden
The synthesis of 1-[3-(Difluoromethyl)phenyl]piperazine can be achieved through various synthetic routes. One common method involves the alkylation of 1-(3-difluoromethyl)benzene with piperazine under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of the alkyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
1-[3-(Difluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield difluoromethyl-substituted aromatic ketones, while reduction may produce difluoromethyl-substituted amines.
Wissenschaftliche Forschungsanwendungen
1-[3-(Difluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Difluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Difluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
1-Phenylpiperazine: Lacks the fluorinated substituent, resulting in different physicochemical and biological characteristics.
1-[3-(Chloromethyl)phenyl]piperazine: Contains a chloromethyl group, which can lead to different reactivity and interactions compared to the difluoromethyl derivative.
Eigenschaften
CAS-Nummer |
1000146-69-9 |
|---|---|
Molekularformel |
C11H14F2N2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
1-[3-(difluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)9-2-1-3-10(8-9)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2 |
InChI-Schlüssel |
OVYGOADATLWIIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



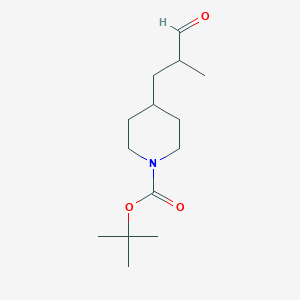

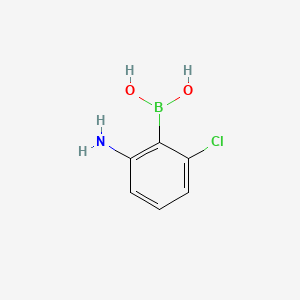
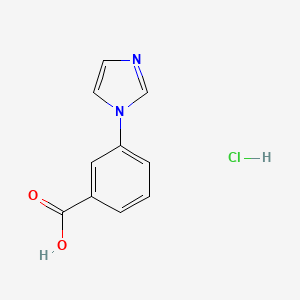
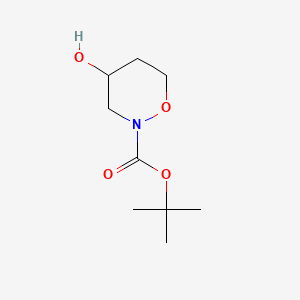
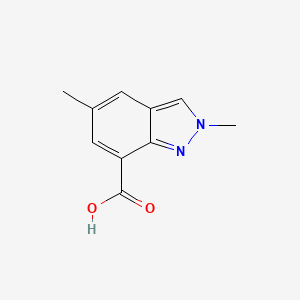
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)

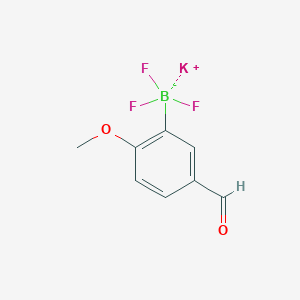
![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
